molecular formula C13H19ClN2O2 B2451118 N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride CAS No. 1049712-92-6

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride

Cat. No. B2451118
CAS RN: 1049712-92-6
M. Wt: 270.76
InChI Key: NETYKMWKIXQCJS-UHFFFAOYSA-N
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Description

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is not fully understood. However, it has been suggested that it exerts its antimicrobial and antitumor effects by inhibiting the activity of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride in lab experiments is its potential as a photosensitizer in photodynamic therapy for cancer treatment. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the study of N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride. One direction is to further investigate its mechanism of action and potential applications in cancer treatment. Another direction is to study its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to determine its toxicity and potential side effects.

Synthesis Methods

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is synthesized through a two-step process. The first step involves the condensation of N,N-diethylcarbamoyl chloride with 2-aminophenol to form N,N-diethyl-2-hydroxybenzamide. The second step involves the cyclization of N,N-diethyl-2-hydroxybenzamide with phosphorus oxychloride to form N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride.

Scientific Research Applications

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride has been studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-3-15(4-2)13(16)12-9-14-10-7-5-6-8-11(10)17-12;/h5-8,12,14H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETYKMWKIXQCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CNC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride

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